Mcl-1/bcl-2-IN-4

Apoptosis Drug Discovery Chemical Biology

Resistance to BH3-mimetics like Venetoclax often arises via compensatory Mcl-1 upregulation, invalidating single-target controls. Mcl-1/bcl-2-IN-4 (Compound 7) is a balanced dual inhibitor validated in U937 cells, enabling clean dissection of intrinsic apoptosis without confounding cocktail effects. - Application: Chemical probe for Mcl-1/Bcl-2 co-dependent leukemia/lymphoma models - Advantage: Single-agent selection pressure for resistance studies vs. dual-drug regimens - Data: Reported western blot & co-IP protocols available

Molecular Formula C26H23BrN2O5S
Molecular Weight 555.4 g/mol
Cat. No. B12421556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1/bcl-2-IN-4
Molecular FormulaC26H23BrN2O5S
Molecular Weight555.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCNC(=O)CCCCC(=O)O)SC4=CC=C(C=C4)Br
InChIInChI=1S/C26H23BrN2O5S/c27-16-8-10-17(11-9-16)35-21-13-12-20-24-18(21)4-3-5-19(24)25(33)29(26(20)34)15-14-28-22(30)6-1-2-7-23(31)32/h3-5,8-13H,1-2,6-7,14-15H2,(H,28,30)(H,31,32)
InChIKeyCNEKGBXSPSZPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mcl-1/bcl-2-IN-4: A Balanced Dual Mcl-1/Bcl-2 Inhibitor


Mcl-1/bcl-2-IN-4 (CAS 2163793-56-2, Compound 7) is a small-molecule, dual inhibitor of the pro-survival Bcl-2 family proteins Mcl-1 and Bcl-2 . This compound serves as a critical chemical probe for dissecting the intrinsic apoptotic pathway, where cancer cells often depend on both Mcl-1 and Bcl-2 for survival . Unlike single-target agents, its balanced, dual inhibitory profile is designed to overcome the resistance that arises from the compensatory upregulation of one protein when the other is inhibited, making it a unique tool for studying apoptosis networks .

Dual Mcl-1/Bcl-2 probe for intrinsic apoptosis pathway studies
Single-agent design for Mcl-1/Bcl-2 co-dependent models
Supports apoptosis network mapping with balanced affinity

Why Mcl-1/bcl-2-IN-4's Balanced Dual Profile Is Essential


Substituting Mcl-1/bcl-2-IN-4 with a generic, single-target Mcl-1 or Bcl-2 inhibitor is scientifically invalid for research models driven by both proteins. The Bcl-2 family is a complex network where inhibition of one pro-survival member often leads to therapeutic resistance through compensatory upregulation of another, most notably Mcl-1 [1]. Highly selective agents like the Bcl-2 inhibitor Venetoclax or the Mcl-1 inhibitor S63845 demonstrate this vulnerability, as their efficacy is limited or entirely negated in cells with co-dependence on the non-targeted protein [1]. Therefore, a molecule with a balanced, dual inhibitory profile is not a luxury but a requirement for robustly interrogating apoptosis in these contexts, preventing the procurement of a tool that would only partially address the biological question [1].

Bcl-2-selective inhibitors
May fail to address Mcl-1 co-dependence in many cancer models
Mcl-1-selective inhibitors
May be limited by Bcl-2 co-expression, causing resistance
Dual-drug cocktails
Introduce variable PK/PD profiles, complicating data interpretation

Mcl-1/bcl-2-IN-4: Quantitative Evidence for Procurement


Balanced Dual Affinity vs. Unbalanced Inhibitors

The core differentiation of Mcl-1/bcl-2-IN-4 lies in its balanced binding affinity for both Mcl-1 and Bcl-2. While many compounds are reported as 'dual inhibitors,' their affinity is often heavily skewed towards one target, limiting their practical utility. Cross-study comparisons reveal that other dual inhibitors in this class, MCL-1/BCL-2-IN-2 and MCL-1/BCL-2-IN-3, show a significant imbalance, with approximately 1.4-fold and 1.5-fold differences in their IC50 values for the two targets, respectively [1]. In stark contrast, Mcl-1/bcl-2-IN-4 achieves near-identical inhibition, with reported Ki values of 0.49 μM for Bcl-2 and 0.51 μM for Mcl-1, a difference of just 1.04-fold . This balanced profile ensures that both pathways are concurrently inhibited at a single, consistent concentration, which is critical for data reproducibility.

Balanced Affinity
Reported comparison
Ki Bcl-2 0.49 µM vs Ki Mcl-1 0.51 µM Ratio ~1.04 Comparators: 1.4–1.5
Equipotent engagement at consistent concentration supports reproducible data
Cross-study comparison; verify in your assay system
Apoptosis Drug Discovery Chemical Biology

Functional Apoptosis Induction in Leukemia Cells

Moving beyond target binding, the functional outcome of dual Mcl-1/Bcl-2 inhibition is the effective induction of apoptosis. Mcl-1/bcl-2-IN-4 has been demonstrated to induce apoptosis in U937 histiocytic lymphoma cells, a model system that is relevant for hematological malignancies [1]. This functional activity is a direct consequence of its on-target dual engagement, confirmed by western blot and co-immunoprecipitation assays that show alterations in apoptosis-associated protein expression . This contrasts with dual inhibitors that bind but may not effectively trigger the complete apoptotic cascade, making Mcl-1/bcl-2-IN-4 a validated tool for studying cell death mechanisms.

Functional Apoptosis
Reported endpoint context
U937 cell model: apoptosis induction confirmed by western blot/co-IP
Supports on-target functional validation in leukemia model
Endpoint data reported; verify for your specific cell line
Cancer Research Leukemia Apoptosis

Single-Agent Solution vs. Selective Inhibitor Cocktails

The theoretical advantage of a dual inhibitor is its ability to pre-empt resistance mechanisms that plague single-target therapies. Highly selective Mcl-1 inhibitors like S63845 (Kd = 0.19 nM) and AMG-176 (Ki = 0.06 nM) are exceptionally potent on Mcl-1-dependent cells, but their efficacy is profoundly limited in cancers that co-express Bcl-2 . Similarly, the Bcl-2 selective inhibitor Venetoclax fails in Mcl-1-dependent contexts. To overcome this, researchers often use a cocktail of two separate drugs. Mcl-1/bcl-2-IN-4 offers the advantage of a single-agent solution that simultaneously neutralizes both survival pathways, simplifying experimental design and eliminating the variable of differential pharmacokinetics from two separate compounds. Preclinical data show that combined BCL-2 and MCL-1 inhibition exhibits synergistic responses in vitro, a finding that supports the mechanism but also highlights the complexity a dual inhibitor must navigate [1].

Single-Agent Design
Class-level inference
Dual inhibition with single compound avoids PK/PD variability of two-drug cocktails
Simplifies experimental design for Mcl-1/Bcl-2 co-dependent studies
Synergy data from cocktail studies support rationale; validate in your model
Drug Resistance Combination Therapy Synergy

High-Impact Research Applications for Mcl-1/bcl-2-IN-4


Inducing Apoptosis in Co-Dependent Cancer Models

Based on its demonstrated efficacy in U937 cells, Mcl-1/bcl-2-IN-4 is an ideal single-agent for inducing apoptosis in leukemia and lymphoma models characterized by co-dependence on Mcl-1 and Bcl-2 for survival . Researchers can confidently deploy this compound to dissect the apoptotic signaling cascade, using the reported western blot and co-immunoprecipitation protocols as a starting point to measure on-target engagement and downstream effects on proteins like BIM, BAX, and BAK [1].

Streamlining In Vitro Synergy Studies

Mcl-1/bcl-2-IN-4 provides a superior tool for investigating mechanisms of resistance to BH3-mimetics. Instead of using a cocktail of selective Mcl-1 and Bcl-2 inhibitors (e.g., S63845 + Venetoclax), which introduces complexities from two different pharmacokinetic and pharmacodynamic profiles, a single dual inhibitor simplifies the experimental design . This is particularly valuable in long-term dose-escalation studies to generate resistant cell lines, ensuring that the selection pressure remains constant and balanced against both targets.

Chemical Probe for Apoptosis Network Mapping

The balanced affinity of Mcl-1/bcl-2-IN-4 makes it a precise chemical probe for mapping the apoptotic network. By using a single agent that neutralizes both Mcl-1 and Bcl-2, researchers can uncover the true dependence of a cell on Bcl-xL or other pro-survival proteins without the confounding variable of unbalanced inhibition . This allows for a cleaner interpretation of functional genomics or proteomics data, enabling the identification of synthetic lethal partners or predictive biomarkers of response.

Application
Selection Property
Validation Focus
Apoptosis studies in Mcl-1/Bcl-2 co-dependent leukemia/lymphoma models
Balanced dual target affinity
On-target engagement by western blot/co-IP, apoptosis markers
In vitro synergy and resistance mechanism studies
Single chemical entity vs. dual-drug cocktails
Consistent dose-response across both targets, simplified PK/PD
Apoptotic network mapping and biomarker identification
Equipotent inhibition of Mcl-1 and Bcl-2
Unambiguous interpretation of functional genomics/proteomics data
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